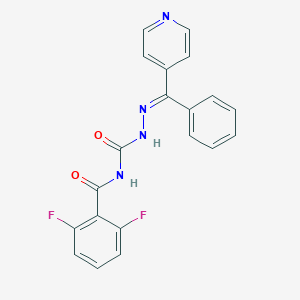
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone, also known as DFP-10917, is a novel small molecule semicarbazone derivative that has recently gained attention in the scientific community due to its potential therapeutic applications. DFP-10917 has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer treatment.
科学的研究の応用
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to sensitize cancer cells to chemotherapy, making it a potential adjunct therapy for cancer treatment.
作用機序
The mechanism of action of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the inhibition of the enzyme ribonucleotide reductase (RR), which is involved in the synthesis of deoxyribonucleotides required for DNA replication and repair. By inhibiting RR, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone disrupts the DNA synthesis and repair processes, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to exhibit low toxicity and high selectivity towards cancer cells. It has been shown to induce DNA damage and oxidative stress in cancer cells, leading to the activation of the p53 tumor suppressor pathway. Additionally, phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
Phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone exhibits several advantages for lab experiments, including its high yield and purity, low toxicity, and high selectivity towards cancer cells. However, its limited solubility in water and other solvents can pose a challenge for its use in in vivo experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone.
将来の方向性
For phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone research include the development of more efficient synthesis methods, the determination of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in animal models and clinical trials. Additionally, the combination of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone with other anti-cancer agents may enhance its therapeutic potential and overcome drug resistance in cancer cells.
Conclusion:
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone is a novel small molecule semicarbazone derivative that exhibits anti-tumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the disruption of DNA synthesis and repair processes in cancer cells. phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer treatment. Further research is needed to explore its therapeutic applications and optimize its use in cancer treatment.
合成法
The synthesis of phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone involves the condensation of 2,6-difluorobenzoyl hydrazine with 4-pyridinyl ketone followed by the addition of phenyl isocyanate. The resulting semicarbazone derivative is then purified by column chromatography to obtain phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone in high yield and purity.
特性
製品名 |
phenyl(4-pyridinyl)methanone N-(2,6-difluorobenzoyl)semicarbazone |
|---|---|
分子式 |
C20H14F2N4O2 |
分子量 |
380.3 g/mol |
IUPAC名 |
2,6-difluoro-N-[[(E)-[phenyl(pyridin-4-yl)methylidene]amino]carbamoyl]benzamide |
InChI |
InChI=1S/C20H14F2N4O2/c21-15-7-4-8-16(22)17(15)19(27)24-20(28)26-25-18(13-5-2-1-3-6-13)14-9-11-23-12-10-14/h1-12H,(H2,24,26,27,28)/b25-18+ |
InChIキー |
FTJVJCZHRDJWET-XIEYBQDHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\NC(=O)NC(=O)C2=C(C=CC=C2F)F)/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
正規SMILES |
C1=CC=C(C=C1)C(=NNC(=O)NC(=O)C2=C(C=CC=C2F)F)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Methylphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287673.png)
![2-benzylsulfanyl-7-hydroxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B287676.png)
![2,6-dichloro-5-fluoro-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B287678.png)
![2-methoxybenzaldehyde O-[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]oxime](/img/structure/B287680.png)



![N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
![3-Phenoxymethyl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287703.png)

![N-{2-[(4-chloro-6-methoxy-2-pyrimidinyl)oxy]benzyl}-N-(4-methylphenyl)amine](/img/structure/B287707.png)
![5-amino-3-ethyl-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287709.png)

![4,5-dichloro-2-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287711.png)